2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 2-I-TMD) is a versatile organic compound that has a wide range of applications in scientific research. It is a boron-containing heterocyclic compound that has been used in many different areas of scientific research, such as organic synthesis, catalysis, and biochemistry. In addition, 2-I-TMD has been used in a variety of laboratory experiments, including the synthesis of various organic compounds, the study of enzyme-catalyzed reactions, and the investigation of biochemical and physiological effects.
Scientific Research Applications
Precision Synthesis of Polymers
The compound has been utilized in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its role in producing polymers with narrow molecular weight distribution and high regioregularity. This method highlights its importance in creating well-defined polymers, potentially useful in electronic and photovoltaic applications (Yokozawa et al., 2011).
Synthesis of Organoboron Compounds
Research also shows its role in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, showcasing its versatility in creating compounds with potential inhibitory activity against serine proteases, which could have implications in medicinal chemistry (Spencer et al., 2002).
Catalysis and Material Synthesis
In catalysis, it's used in the unusual palladium-catalyzed silaboration of allenes, indicating its effectiveness in synthesizing various 2-silylallylboronates with high regio- and stereoselectivity. This method opens avenues for creating homoallylic alcohols, useful in synthesizing compounds with complex structures (Chang et al., 2005).
Development of Novel Materials
Additionally, its use in the synthesis of Pinacolylboronate-Substituted Stilbenes and their application in creating boron-capped polyenes demonstrates its potential in developing new materials for technologies like LCDs and therapeutic agents for Neurodegenerative diseases. This research points to the compound's role in advancing materials science and medicinal chemistry (Das et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura (SM) cross-coupling reaction is the primary biochemical pathway affected by 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action primarily involve the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura (SM) cross-coupling reaction .
properties
IUPAC Name |
2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZIRZPACYGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478835 | |
Record name | 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
857934-82-8 | |
Record name | 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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